molecular formula C11H19NO6 B113005 (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid CAS No. 77302-72-8

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Cat. No.: B113005
CAS No.: 77302-72-8
M. Wt: 261.27 g/mol
InChI Key: QDTDLMJRZPSKDM-ZETCQYMHSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is a compound of interest in organic chemistry and biochemistry. It is a derivative of amino acids, specifically designed to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid typically involves the protection of the amino group of an amino acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid undergoes several types of chemical reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.

    Substitution: Various nucleophiles depending on the desired substitution.

    Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used.

Major Products

    Deprotection: The major product is the free amino acid.

    Substitution: Products vary based on the nucleophile used.

    Coupling: Peptides or peptide derivatives.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is widely used in scientific research:

Mechanism of Action

The primary function of (S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is to protect the amino group during chemical reactions. The Boc group prevents unwanted side reactions by blocking the reactivity of the amino group. Upon completion of the desired reactions, the Boc group can be selectively removed to reveal the free amino group, allowing further functionalization or biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((tert-Butoxycarbonyl)amino)pentanedioic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)butanedioic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)propanedioic acid

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)hexanedioic acid is unique due to its specific chain length and the presence of the Boc-protected amino group. This makes it particularly useful in the synthesis of peptides with specific structural requirements. Its longer chain length compared to similar compounds allows for the formation of more complex peptide structures .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDLMJRZPSKDM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457683
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77302-72-8
Record name (2S)-2-[(tert-Butoxycarbonyl)amino]hexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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